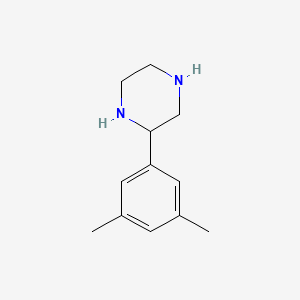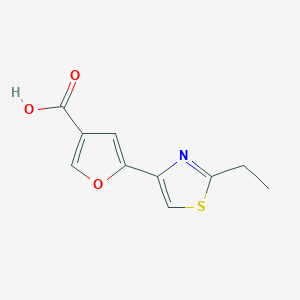![molecular formula C10H17N3O4S B13155835 2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)
2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid is a chemical compound with the molecular formula C10H17N3O4S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is a key structural motif in many biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: The parent compound, which lacks the dimethylsulfamoyl and propan-2-yl groups.
2-Methylimidazole: A simpler derivative with a methyl group at the 2-position.
4,5-Diphenylimidazole: A more complex derivative with phenyl groups at the 4 and 5 positions.
Uniqueness
2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid is unique due to the presence of the dimethylsulfamoyl and propan-2-yl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development .
Propriétés
Formule moléculaire |
C10H17N3O4S |
|---|---|
Poids moléculaire |
275.33 g/mol |
Nom IUPAC |
2-[4-(dimethylsulfamoyl)-2-propan-2-ylimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H17N3O4S/c1-7(2)10-11-8(18(16,17)12(3)4)5-13(10)6-9(14)15/h5,7H,6H2,1-4H3,(H,14,15) |
Clé InChI |
ANAPDKVMHRGODB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CN1CC(=O)O)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


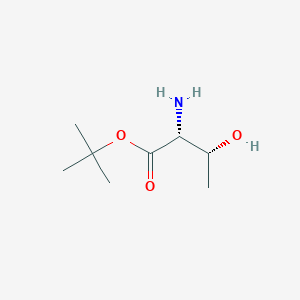
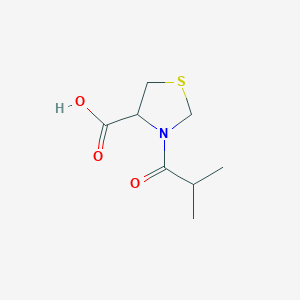
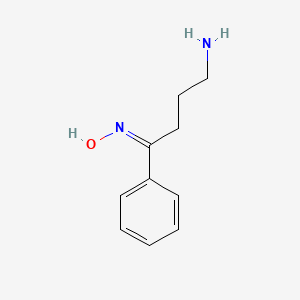
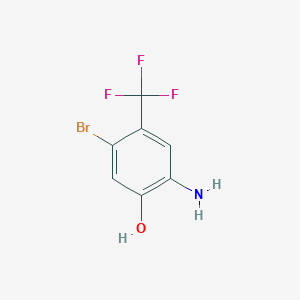
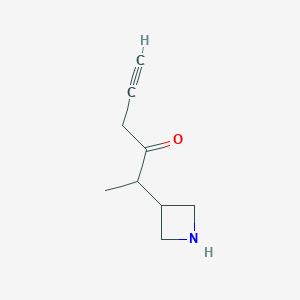

![1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol](/img/structure/B13155805.png)
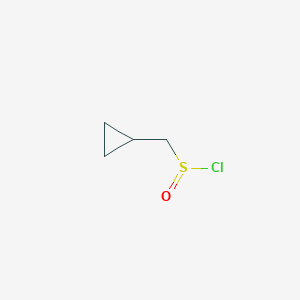
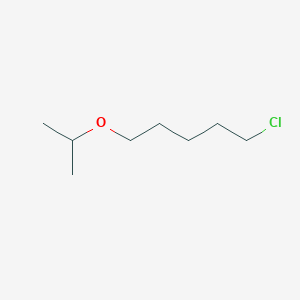
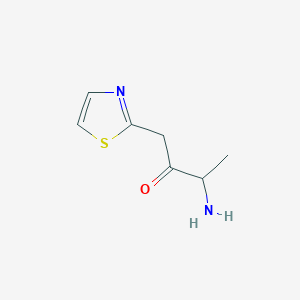
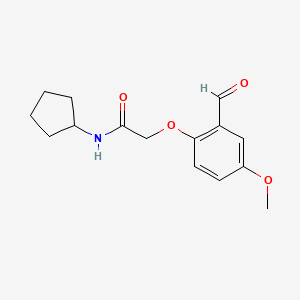
![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13155822.png)
